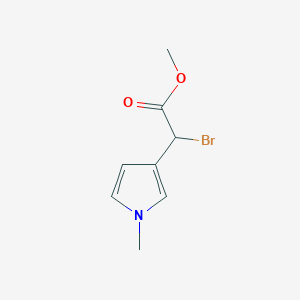
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is a chemical compound with the molecular formula C₈H₁₀BrNO₂. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate typically involves the bromination of methyl 2-(1-methyl-1H-pyrrol-3-yl)acetate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to manage the exothermic nature of the bromination reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules and other functional compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the pyrrole ring.
Ethyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate: An ethyl ester analog with similar chemical properties.
2-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid: A carboxylic acid derivative with different reactivity due to the presence of the carboxyl group.
Uniqueness
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is unique due to the presence of both the bromine atom and the pyrrole ring. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
methyl 2-bromo-2-(1-methylpyrrol-3-yl)acetate |
InChI |
InChI=1S/C8H10BrNO2/c1-10-4-3-6(5-10)7(9)8(11)12-2/h3-5,7H,1-2H3 |
InChI-Schlüssel |
QMWQLZGKEOAXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1)C(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


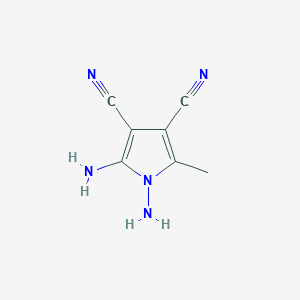
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
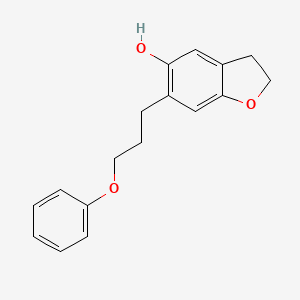
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
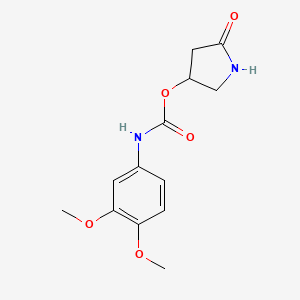
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)



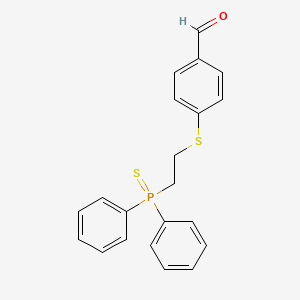
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

